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Compound of Interest

Compound Name: MGS0274

Cat. No.: B8462947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MGS0274 is a novel, orally bioavailable prodrug of MGS0008, a potent and selective agonist of

group II metabotropic glutamate receptors (mGluR2 and mGluR3). Due to the hydrophilic

nature of MGS0008, its clinical utility is limited by low oral bioavailability. MGS0274 was

developed to overcome this limitation, demonstrating significantly improved pharmacokinetic

properties. This technical guide provides a comprehensive overview of the chemical structure,

synthesis, and key preclinical data of MGS0274, intended to support further research and

development efforts in the field of neuroscience and glutamatergic signaling.

Chemical Structure and Properties
MGS0274 is an ester-based lipophilic prodrug designed for enhanced gastrointestinal

absorption. Upon absorption, it is rapidly hydrolyzed to its active form, MGS0008.

IUPAC Name: (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-(((S)-1-(((((1R,2S,5R)-2-isopropyl-5-

methylcyclohexyl)oxy)carbonyl)oxy)ethoxy)carbonyl)bicyclo[3.1.0]hexane-2-carboxylic acid

compound with benzenesulfonic acid (1:1)

Chemical Formula: C₂₁H₃₂FNO₇ (free base)

Molecular Weight: 429.48 g/mol (free base)[1]
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SMILES (free base): O=C([C@@]1(N)[C@]2([H])--INVALID-LINK--C)CC--INVALID-LINK--

C3)=O)C)=O">C@@H[C@]2([H])C[C@@H]1F)O[1]

Synthesis of MGS0274
MGS0274 is synthesized from the active compound MGS0008. The synthesis aims to mask the

hydrophilic carboxylic acid group of MGS0008 with a lipophilic ester promoiety, which is

cleaved by endogenous esterases in the body to release the active drug. The key publication

by Urabe et al. (2020) describes the synthesis of a series of ester prodrugs of MGS0008,

leading to the selection of MGS0274 (referred to as compound 4j in the paper) as a clinical

candidate.[2][3]

The synthesis involves the esterification of the 6-carboxylic acid group of MGS0008 with an l-

menthol-containing promoiety. This process enhances the lipophilicity of the molecule, thereby

improving its oral absorption.[2][3]

Quantitative Data
Pharmacokinetic Parameters
The oral administration of MGS0274 leads to rapid absorption and conversion to MGS0008.

The following tables summarize the key pharmacokinetic parameters observed in preclinical

and clinical studies.

Table 1: Pharmacokinetic Parameters of MGS0008 after Oral Administration of MGS0274
Besylate in Monkeys[2]

Parameter Value

Dose (MGS0274 besylate) 2.89 mg/kg

Tmax (MGS0008) 4 hours

Cmax (MGS0008) 688 ng/mL

t½ (MGS0008) 16.7 hours

Oral Bioavailability (as MGS0008) 83.7%
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Table 2: Pharmacokinetic Parameters of MGS0008 in Healthy Human Subjects after a Single

Oral Dose of MGS0274 Besylate[4][5]

Parameter Value (at 10 mg dose)

Tmax ~4 hours

t½ ~10 hours

CSF-to-plasma Cmax ratio 3.66%

In Vitro Metabolism and Protein Binding
Table 3: In Vitro Data for MGS0274 and MGS0008[6]

Parameter MGS0274 MGS0008

Plasma Protein Binding

(Human)
95.7-96.1%

Negligible (106.0-109.6%

unbound)

Hydrolysis in Human Liver S9 Rapid Not applicable

Experimental Protocols
Animal Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of MGS0008 following oral administration

of MGS0274 besylate.

Species: Male cynomolgus monkeys.

Protocol:

Animals were fasted overnight prior to drug administration.

MGS0274 besylate was administered orally at a dose of 2.89 mg/kg.

Blood samples were collected at predetermined time points post-dosing.
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Plasma was separated by centrifugation.

Concentrations of MGS0274 and MGS0008 in plasma were determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Pharmacokinetic parameters (Cmax, Tmax, t½, AUC) were calculated from the plasma

concentration-time data.

In Vitro Metabolism - Hydrolysis Assay
Objective: To evaluate the rate of hydrolysis of MGS0274 to MGS0008 in liver fractions.

System: Human liver S9 fraction.

Protocol:

MGS0274 was incubated with human liver S9 fraction at 37°C.

The reaction was initiated by the addition of NADPH.

Aliquots were taken at various time points and the reaction was quenched.

The concentrations of MGS0274 and MGS0008 were quantified by LC-MS/MS.

The rate of disappearance of MGS0274 and the rate of appearance of MGS0008 were

calculated to determine the hydrolysis rate.

Visualizations
Signaling Pathway of MGS0008
MGS0008, the active metabolite of MGS0274, is an agonist at group II metabotropic glutamate

receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that are

negatively coupled to adenylyl cyclase through the Gαi/o subunit.[4][7]
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Caption: Signaling pathway of MGS0008 via mGluR2/3 activation.

Experimental Workflow of MGS0274 Pharmacokinetics
The following diagram illustrates the key steps in determining the pharmacokinetic profile of

MGS0274 and its active metabolite MGS0008.
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Caption: Experimental workflow for MGS0274 pharmacokinetic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8462947?utm_src=pdf-body-img
https://www.benchchem.com/product/b8462947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8462947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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